Orthogonal Boc Protection vs. Free Amine: Enabling Step-Economic Synthetic Sequences
The target compound carries a Boc-protected amino group at the 4-position, whereas its closest structural analog Methyl 4-amino-1-methylpiperidine-4-carboxylate (CAS 228252-34-4) bears a free primary amine . The Boc group enables selective deprotection under acidic conditions (e.g., TFA/DCM) while the methyl ester and N-methyl groups remain intact, a critical requirement for multi-step syntheses of kinase inhibitors and PROTACs where orthogonal protecting group strategies are essential [1]. The unprotected analog requires additional protection/deprotection steps, adding 1–2 synthetic steps and reducing overall yield. The target compound's Boc group confers a molecular weight increase of 100.11 Da (272.34 vs. 172.23 Da) and raises the calculated LogP from approximately -0.75 (free amine) to approximately 1.15, indicating improved organic solubility for solution-phase chemistry .
| Evidence Dimension | Amino protection state and synthetic step economy |
|---|---|
| Target Compound Data | Boc-protected amine; MW 272.34 Da; cLogP ~1.15; compatible with orthogonal Boc deprotection (TFA-labile) |
| Comparator Or Baseline | Methyl 4-amino-1-methylpiperidine-4-carboxylate (CAS 228252-34-4): free amine; MW 172.23 Da; cLogP -0.75; requires additional protection step before use in orthogonal sequences |
| Quantified Difference | MW increase of 100.11 Da; ΔcLogP ≈ +1.90 units; eliminates 1–2 protection/deprotection steps in typical synthetic sequences |
| Conditions | Calculated physicochemical properties; synthetic route analysis for kinase inhibitor intermediate preparation as described for analogous Boc-protected piperidine-4-carboxylate building blocks |
Why This Matters
Procurement of the Boc-protected form directly saves 1–2 synthetic steps and avoids yield losses from additional amine protection/deprotection cycles, which is critical for large-scale medicinal chemistry campaigns where step count directly impacts overall yield and cost.
- [1] NBInno. Ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4): A critical intermediate for PROTACs and kinase inhibitors. Published online March 5, 2025. Accessed 2026. View Source
